molecular formula C14H20O6 B13666221 Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate

Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate

Cat. No.: B13666221
M. Wt: 284.30 g/mol
InChI Key: SMUDAYGYPJGDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate is an organic compound that features a trimethoxyphenyl group attached to a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate typically involves the esterification of 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate.

    Reduction: Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thereby exerting anti-cancer effects. Additionally, the compound may modulate the activity of enzymes involved in oxidative stress pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate: Lacks the additional methoxy groups, resulting in different biological activities.

    Ethyl 3-hydroxy-3-(3,4-dimethoxyphenyl)propanoate: Has one less methoxy group, which may affect its interaction with molecular targets.

    Ethyl 3-hydroxy-3-(3,5-dimethoxyphenyl)propanoate: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which enhances its ability to interact with a wide range of molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H20O6

Molecular Weight

284.30 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate

InChI

InChI=1S/C14H20O6/c1-5-20-13(16)8-10(15)9-6-11(17-2)14(19-4)12(7-9)18-3/h6-7,10,15H,5,8H2,1-4H3

InChI Key

SMUDAYGYPJGDEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C(=C1)OC)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.